molecular formula C12H21NO5 B579991 Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate CAS No. 1095010-47-1

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Cat. No.: B579991
CAS No.: 1095010-47-1
M. Wt: 259.302
InChI Key: DFZMPKMSTNKZKL-UHFFFAOYSA-N
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Description

“Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate” is an intermediate used in the synthesis of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors . It is also used to prepare pyrrolidinylimidazopyridinylpiperidinylmethanone derivatives and analogs for use as diacylglycerol acyltransferase 2 inhibitors .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H21NO5 . The molecular weight is 259.29900 .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 352.1±42.0 °C and a predicted density of 1.182±0.06 g/cm3 . The predicted pKa is 14.33±0.40 .

Scientific Research Applications

Role in Epigenetic Modifications

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate has been indirectly associated with epigenetic modifications, particularly in the context of DNA methylation and hydroxymethylation. These processes are essential in regulating gene expression and have significant implications in the understanding and treatment of cancer.

  • DNA Hydroxymethylation in Cancer : Aberrant methylation patterns are a hallmark of cancer, and 5-hydroxymethylcytosine (5hmC) plays a substantial role in DNA demethylation. The presence of 5hmC in cell-free DNA has been highlighted as a promising biomarker in early cancer detection, prognosis, and therapeutic strategies in precision oncology (Xu et al., 2021).
  • Environmental Epigenetics and Genome Flexibility : Environmental exposure, including certain drugs and pollutants, can induce aberrant DNA methylation changes, leading to genetic dysfunction and various pathologies. Hydroxymethylation of DNA is recognized as a sensitive biosensor for many harmful environmental factors, suggesting its role in epigenetically mediated genome flexibility (Efimova et al., 2020).

Photocatalysis and Material Science

This compound could have potential applications in material science, particularly in photocatalysis, due to its structural and chemical properties.

  • Photocatalytic Properties of Bismuth Oxychloride : The compound has been discussed in the context of photocatalysis, where specific structures like Bismuth Oxychloride (BOC) are utilized for applications in healthcare, photocatalysis, and other fields. The study provides insights into various strategies to enhance the photocatalytic performance of such materials (Ni et al., 2016).

DNA Repair Mechanisms

Research has also explored the role of certain DNA modifications, possibly influenced by compounds like this compound, in DNA repair mechanisms.

  • Hydroxymethylation and DNA Repair : The modified DNA base 5-hydroxymethylcytosine (5-hmC) is associated with cancer, neurological abnormalities, and other diseases. Understanding the role of hydroxymethylation in DNA repair mechanisms can provide insights into disease progression and potential therapeutic targets (Shukla et al., 2015).

Safety and Hazards

The safety symbols for “Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate” include GHS07 . The hazard statements include H302-H319-H335-H315 . The precautionary statements include P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362-P264-P270-P301+P312-P330-P501 .

Mechanism of Action

Target of Action

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, also known as 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It is used in the synthesis of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors . CHK-1, or Checkpoint Kinase 1, is a protein kinase that plays a crucial role in the DNA damage response pathway, making it a target for cancer therapeutics .

Mode of Action

As an intermediate, this compound itself does not directly interact with biological targets. Instead, it is used to synthesize other compounds that do. For example, in the synthesis of CHK-1 inhibitors, this compound likely contributes to the formation of the final active molecule that can inhibit the CHK-1 protein .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the final products synthesized using it. In the case of CHK-1 inhibitors, these molecules can interrupt the DNA damage response pathway. By inhibiting CHK-1, these molecules can prevent cancer cells from repairing their DNA, leading to cell death .

Result of Action

For instance, CHK-1 inhibitors can lead to the death of cancer cells by preventing DNA repair .

Action Environment

The action of this compound is primarily in the laboratory setting where it is used to synthesize other compounds . Environmental factors such as temperature, pH, and solvent used can influence the efficiency of these synthesis reactions .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZMPKMSTNKZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672358
Record name 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-47-1
Record name 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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